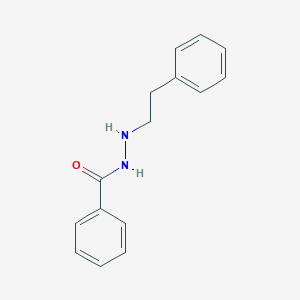![molecular formula C16H20Br2N2 B093643 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole CAS No. 15770-14-6](/img/structure/B93643.png)
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole is a chemical compound that has gained significant importance in the field of scientific research. This compound has been studied for its potential applications in various fields of science, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines. This compound has also been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole. One future direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective anticancer drugs. Another future direction is to study the potential use of this compound as a probe to study the binding of proteins to DNA. Additionally, future studies could focus on developing new synthesis methods for this compound, which could make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole is a complex process that involves several steps. The synthesis method involves the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carbaldehyde with 5-bromomethyl-4-ethyl-3-methyl-2H-pyrrole in the presence of a base. The resulting product is then treated with bromine to obtain 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been studied for its potential use as an anticancer agent. In biochemistry, this compound has been studied for its potential use as a probe to study the binding of proteins to DNA. In pharmacology, this compound has been studied for its potential use as a drug target for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
15770-14-6 |
|---|---|
Produktname |
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole |
Molekularformel |
C16H20Br2N2 |
Molekulargewicht |
400.2 g/mol |
IUPAC-Name |
2-bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-1H-pyrrol-2-yl]methylidene]-4-ethyl-3-methylpyrrole |
InChI |
InChI=1S/C16H20Br2N2/c1-5-11-9(3)13(19-15(11)8-17)7-14-12(6-2)10(4)16(18)20-14/h7,19H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
CASKNQKQVYRAOG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC1=CC2=C(C(=C(N2)CBr)CC)C)Br)C |
Kanonische SMILES |
CCC1=C(C(=NC1=CC2=C(C(=C(N2)CBr)CC)C)Br)C |
Synonyme |
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



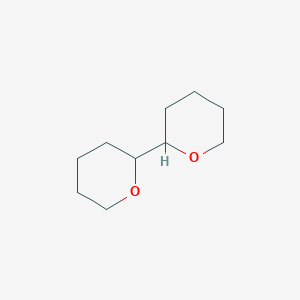
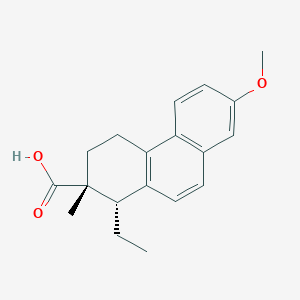
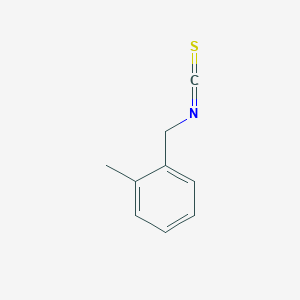
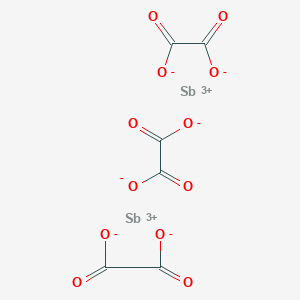
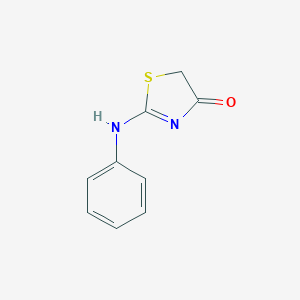
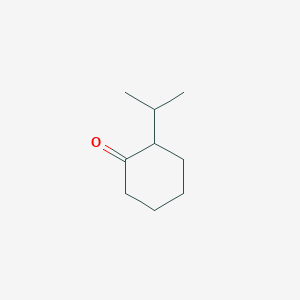
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
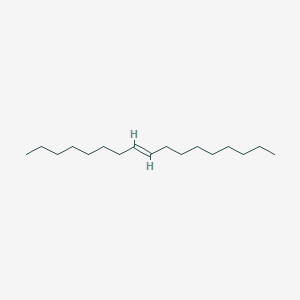
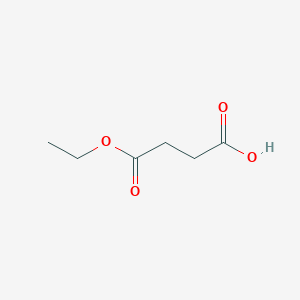
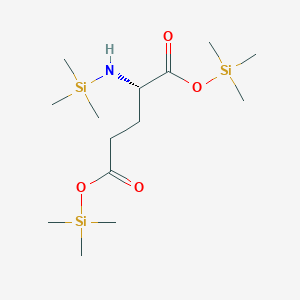
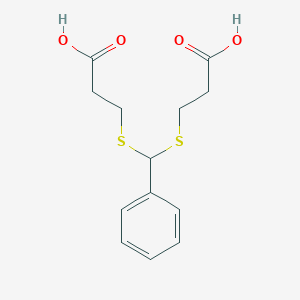
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
